Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide

Description

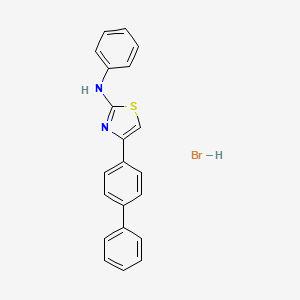

Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with a biphenyl group at the 4-position and a phenylamine moiety at the 2-position. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications.

Properties

IUPAC Name |

N-phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2S.BrH/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-24-21(23-20)22-19-9-5-2-6-10-19;/h1-15H,(H,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGXPXHGVDZZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC=C4.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide typically involves the reaction of 4-bromophenylamine with 2,5-dibromothiazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazoles.

Scientific Research Applications

Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein binding.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide involves its interaction with specific molecular targets. The thiazole ring and phenyl groups allow it to bind to proteins and enzymes, affecting their activity. This binding can modulate various biochemical pathways, making it useful in research related to enzyme inhibition and protein-protein interactions .

Comparison with Similar Compounds

Research Findings and Implications

- Thermal Stability: High melting points in hydrobromide salts (e.g., >280°C in ) suggest the target compound may exhibit similar stability, advantageous for storage and formulation .

- Solubility Optimization: The hydrobromide salt form improves polar solvent compatibility, critical for pharmaceutical delivery systems.

- Structure-Activity Relationships (SAR): Substituents on the thiazole ring (e.g., biphenyl vs. tetrahydroazepinyl in ) significantly influence biological activity and interaction with biological targets .

Biological Activity

Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This compound belongs to a broader class of heterocyclic compounds known for their diverse pharmacological properties. The focus of this article is to explore its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 409.3 g/mol. Its structure features a thiazole ring which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H17BrN2S |

| Molecular Weight | 409.3 g/mol |

| CAS Number | 42056-68-8 |

Synthesis

The synthesis of this compound typically involves a Suzuki coupling reaction between N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-pyridin-2-amine and substituted phenyl boronic acids. The reaction requires a palladium catalyst and is performed under heating in an organic solvent. This synthetic pathway is crucial for producing compounds with desired biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study hypothesized that its antimicrobial effects stem from interactions with specific bacterial targets. In vitro assays have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections .

Antiproliferative Activity

The compound has also shown promise as an antiproliferative agent. In cell culture studies, it was observed to inhibit the growth of cancer cell lines effectively. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although the precise pathways remain to be fully elucidated .

Study on Antileishmanial Activity

A related study explored the biological activity of 4-phenyl-1,3-thiazole-2-amines against Leishmania amazonensis. While not directly testing Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine itself, it provided insights into the thiazole scaffold's potential as an antileishmanial agent. The most effective compound in this series exhibited an IC50 value of 20.78 μM against promastigotes with a selectivity index (SI) indicating low cytotoxicity towards mammalian cells .

Target Fishing Studies

Target fishing studies conducted on similar thiazole derivatives have suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds. This finding highlights the importance of identifying molecular targets to enhance therapeutic efficacy while minimizing side effects .

Q & A

Q. What are the optimized synthetic routes for phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide?

The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, substituted hydrazides can undergo cyclization at 120°C to form thiazole or oxadiazole derivatives . Key steps include coupling aromatic amines with brominated intermediates (e.g., 6-(bromomethyl)pteridine hydrobromide) under anhydrous conditions in DMA, followed by neutralization with Et₃N . Purity is improved via recrystallization in hydrobromic acid.

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- IR spectroscopy : Identifies functional groups (e.g., N–H stretching in amines at ~3300 cm⁻¹, C–Br bonds at ~600 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., thiazole protons at δ 7.2–8.5 ppm) and confirms bromide counterion integration .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S, Br percentages) .

Q. How can researchers assess purity and stability under experimental conditions?

- HPLC : Quantifies purity (>95% recommended for biological assays) using C18 columns and UV detection at 254 nm .

- Stability tests : Expose the compound to varying pH (1–13), temperatures (4–60°C), and oxidizing agents (e.g., H₂O₂) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from tautomerism or polymorphism. Use 2D NMR (COSY, NOESY) to distinguish between thiazole tautomers or X-ray crystallography to confirm solid-state structure . For hydrobromide salts, monitor hygroscopicity, as moisture absorption can alter NMR signals .

Q. What mechanistic insights explain its pharmacological activity (e.g., HDAC inhibition)?

Structural analogs (e.g., benzothiazole derivatives) inhibit HDAC3 (IC₅₀ = 3.4 µM) via chelation of zinc ions in the catalytic pocket. Perform enzyme kinetics assays (e.g., fluorescence-based HDAC activity kits) and validate binding via molecular docking (AutoDock Vina) using HDAC3 crystal structures (PDB: 4A69) .

Q. How to design SAR studies to enhance bioactivity?

- Modify substituents : Replace the 4-phenylphenyl group with electron-withdrawing groups (e.g., –CF₃) to enhance HDAC affinity .

- Thiazole ring substitution : Introduce methyl or fluoro groups at the 2,5-positions to improve metabolic stability . Validate using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and ADME profiling (e.g., microsomal stability) .

Q. What computational methods predict binding modes with biological targets?

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions in explicit solvent (GROMACS) to assess binding stability .

- QM/MM calculations : Evaluate electronic interactions (e.g., charge transfer between thiazole nitrogen and HDAC active sites) using Gaussian .

Q. How to address discrepancies in reaction yields during scale-up?

Optimize microwave-assisted synthesis to reduce side reactions (e.g., dimerization). Monitor intermediates via real-time FTIR and adjust stoichiometry of brominated precursors (e.g., 4-(bromomethyl)phenyl derivatives) . Use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.